molecular formula C10H15NO3S B14130224 2,6-Dimethylphenyl dimethylsulfamate

2,6-Dimethylphenyl dimethylsulfamate

Cat. No.: B14130224
M. Wt: 229.30 g/mol
InChI Key: MBFOXCLFVFXBFI-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl dimethylsulfamate is an organosulfur compound characterized by a 2,6-dimethylphenyl group attached to a dimethylsulfamate moiety (-OSO₂N(CH₃)₂). For instance, N-(2,6-dimethylphenyl) derivatives are frequently utilized in agrochemicals, such as the fungicides metalaxyl and benalaxyl . The sulfamate group in this compound likely influences its polarity, solubility, and reactivity compared to other aryl-substituted sulfonamides or esters. Its synthesis may involve reactions analogous to those described for N-(aryl)sulfonamides, where sulfonic acid derivatives react with amines or alcohols under controlled conditions .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(2,6-dimethylphenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C10H15NO3S/c1-8-6-5-7-9(2)10(8)14-15(12,13)11(3)4/h5-7H,1-4H3

InChI Key

MBFOXCLFVFXBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OS(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl dimethylsulfamate typically involves the reaction of 2,6-dimethylphenol with dimethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,6-Dimethylphenol+Dimethylsulfamoyl chloride2,6-Dimethylphenyl dimethylsulfamate+HCl\text{2,6-Dimethylphenol} + \text{Dimethylsulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-Dimethylphenol+Dimethylsulfamoyl chloride→2,6-Dimethylphenyl dimethylsulfamate+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,6-Dimethylphenyl dimethylsulfamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-dimethylphenyl dimethylsulfamate with structurally or functionally related compounds, emphasizing applications, physicochemical properties, and safety profiles.

Compound Name CAS No. Key Structural Features Applications Key Properties Toxicity/Safety
This compound Not explicitly provided 2,6-dimethylphenyl group + dimethylsulfamate (-OSO₂N(CH₃)₂) Potential agrochemical or pharmaceutical (inferred from analogs) High polarity due to sulfamate group; moderate solubility in organic solvents (theoretical) Limited data; likely less reactive than isocyanates but requires standard PPE
Metalaxyl 57837-19-1 N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine Systemic fungicide for oomycete infections Lipophilic; log P = 1.75; stable under acidic conditions Moderate toxicity (LD₅₀ oral rat: 669 mg/kg); possible environmental persistence
Benalaxyl 71626-11-4 N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine Fungicide against Phytophthora species Hydrolytically stable; log P = 3.2 Acute toxicity (LD₅₀ oral rat: 420 mg/kg); classified as hazardous to aquatic life
2,6-Dimethylphenyl isocyanate 28556-81-2 Isocyanate (-NCO) attached to 2,6-dimethylphenyl Chemical intermediate for polymers, coatings Highly reactive; reacts with nucleophiles (e.g., water, alcohols) Toxic (causes respiratory irritation); requires stringent PPE and ventilation
Dimethyl sulfate 77-78-1 (CH₃O)₂SO₂ Methylating agent in organic synthesis Volatile liquid (bp: 188°C); hydrolyzes to methanol and sulfuric acid Carcinogenic; causes severe burns; requires enclosed processes and neoprene gloves

Key Insights:

  • Functional Group Reactivity : The dimethylsulfamate group in the target compound is less reactive than the isocyanate group in 2,6-dimethylphenyl isocyanate, reducing acute toxicity risks but necessitating standard PPE for handling .
  • Polarity and Solubility : The sulfamate moiety increases polarity compared to purely aromatic or aliphatic analogs, impacting formulation strategies (e.g., emulsifiers may be required for agrochemical use).
  • Safety Profiles: While dimethyl sulfate is highly hazardous (carcinogenic, corrosive), this compound is inferred to be safer but still requires precautions against inhalation and dermal contact, similar to aryl isocyanates .

Research Findings and Structural Analysis

  • Hydrogen Bonding : Sulfamate groups can participate in hydrogen bonding, as seen in sulfonamide derivatives, which may enhance crystalline stability or interaction with biological targets .
  • Synthesis Pathways: Analogous to N-(aryl)sulfonamides, the target compound may be synthesized via sulfamoylation of 2,6-dimethylphenol using dimethylsulfamoyl chloride, a method validated for related structures .
  • Spectroscopic Characterization : Techniques such as NMR and FTIR (used for heterocyclic sulfonamides in ) would confirm the sulfamate group’s presence through characteristic S=O and N-CH₃ signals.

Biological Activity

2,6-Dimethylphenyl dimethylsulfamate is a compound that has garnered attention in various fields, including organic chemistry and medicinal research. Its unique structure allows it to participate in numerous chemical reactions, and preliminary studies suggest potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The molecular formula of this compound is C10H15NO3SC_{10}H_{15}NO_3S, with a molecular weight of 229.30 g/mol. The compound is characterized by its sulfamate group, which plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
IUPAC Name(2,6-dimethylphenyl) N,N-dimethylsulfamate
InChIInChI=1S/C10H15NO3S/c1-8-6-5-7-9(2)10(8)14-15(12,13)11(3)4/h5-7H,1-4H3
Canonical SMILESCC1=C(C(=CC=C1)C)OS(=O)(=O)N(C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor , affecting pathways related to inflammation and potentially exhibiting anti-inflammatory properties. The sulfamate group can engage in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.

Biological Activity Studies

Research has indicated that this compound may exhibit several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory processes.
  • Antimicrobial Properties : Investigations into its antimicrobial effects are ongoing, with some evidence pointing to potential efficacy against certain bacterial strains.
  • Chemical Reactivity : The compound can undergo oxidation and reduction reactions, leading to various derivatives that may possess distinct biological activities.

Applications

The potential applications of this compound are diverse:

  • Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Development : Its possible anti-inflammatory and antimicrobial properties make it a candidate for further research in drug development.
  • Industrial Use : The compound may find applications in specialty chemicals production.

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